molecular formula C21H17N3O B2514072 1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea CAS No. 899753-44-7

1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea

Cat. No. B2514072
CAS RN: 899753-44-7
M. Wt: 327.387
InChI Key: BZGSTQUKOWRGDO-UHFFFAOYSA-N
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Description

1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea, also known as BI-2536, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound was first synthesized by Boehringer Ingelheim in 2005 and has since been the subject of numerous scientific studies.

Scientific Research Applications

Molecular Rearrangement and Synthesis

  • Molecular Rearrangement and Derivative Formation: The compound 1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea is involved in molecular rearrangement processes to form new indole and imidazolinone derivatives, showcasing its potential in creating diverse chemical structures (Klásek, Lyčka, & Holčapek, 2007).
  • Synthesis and Characterization: Synthesis of related compounds involves complex processes, including crystallization and structural characterization through various spectroscopic methods, highlighting the compound's relevance in synthetic chemistry (Hu et al., 2018).

Biological Activity and Antitumor Potential

  • Biological Activity: Compounds related to this compound are studied for biological activities, including their interactions and hydrogen bonds within specific biological systems (Saharin et al., 2008).
  • Antitumor Activities: The compound and its derivatives have been a subject of research in antitumor activities, with studies focusing on synthesis, structure, and docking studies to understand their potential in cancer treatment (Hu et al., 2018).

Gelation and Material Properties

  • Hydrogel Formation: The compound's structural analogs are involved in the formation of hydrogels, with their morphology and rheology being dependent on the identity of the anion, indicating their utility in material sciences (Lloyd & Steed, 2011).

Enzyme Inhibition and Anticancer Investigations

  • Enzyme Inhibition and Anticancer Properties: Derivatives of the compound have been synthesized and tested for enzyme inhibition and anticancer activities, showing potential in pharmaceutical applications (Mustafa, Perveen, & Khan, 2014).

Catalysis and CO2 Conversion

  • Catalytic Applications: The compound's framework is utilized in catalytic applications, specifically in CO2 conversion, demonstrating its role in environmental chemistry and sustainable technology (Wei & Ye, 2019).

properties

IUPAC Name

1-(1H-indol-3-yl)-3-(2-phenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-21(24-20-14-22-18-12-6-5-11-17(18)20)23-19-13-7-4-10-16(19)15-8-2-1-3-9-15/h1-14,22H,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGSTQUKOWRGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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